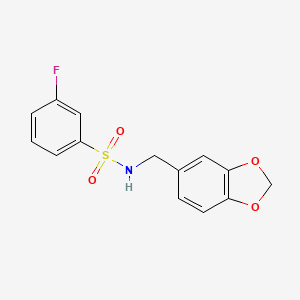

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide, also known as BDF 9000, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDF 9000 is a sulfonamide derivative that has been studied extensively for its ability to modulate the activity of certain enzymes and receptors in the body.

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-Inflammatory Properties

The structural similarity of this compound to capsaicin, the active component in chili peppers, suggests potential analgesic and anti-inflammatory effects. Capsaicin is known for its ability to activate transient receptor potential vanilloid 1 (TRPV1) channels, which play a role in pain perception and inflammation. Researchers have explored whether N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide could modulate TRPV1 activity, making it a candidate for pain management and anti-inflammatory therapies .

Anticancer Activity

Indoles, a class of compounds with anticancer properties, have inspired the design of derivatives based on N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide. These derivatives incorporate 3-N-fused heteroaryl moieties. Preliminary studies have evaluated their efficacy against prostate cancer (LNCaP), pancreatic cancer (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines. Further investigations are needed to understand the precise mechanisms and potential clinical applications .

Supramolecular Chemistry and Crystal Engineering

The crystal structure of N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide reveals interesting supramolecular interactions. Molecules aggregate into supramolecular layers through C—H O, N—H O, and C—H interactions. Researchers in the field of crystal engineering study these interactions to design functional materials, such as molecular crystals with specific properties for drug delivery or catalysis .

Pharmacophore Design and Drug Discovery

The benzodioxole ring system and the sulfonamide group in this compound serve as potential pharmacophores. Medicinal chemists can use these features to design novel drug candidates. By modifying the substituents on the benzodioxole ring or optimizing the sulfonamide moiety, researchers may develop targeted therapies for specific diseases .

Neurological Disorders and TRPV1 Modulation

Given the structural resemblance to capsaicin, N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide might influence TRPV1 channels in the nervous system. Investigating its effects on pain perception, neuroinflammation, and neuroprotection could lead to potential treatments for neurological disorders, including neuropathic pain and neurodegenerative diseases .

Chemical Biology and Enzyme Inhibition

Researchers can explore the inhibitory effects of N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide on specific enzymes. By targeting enzymes involved in disease pathways, such as kinases or proteases, this compound may offer therapeutic opportunities. Understanding its binding interactions and selectivity profiles is crucial for drug development .

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-11-2-1-3-12(7-11)21(17,18)16-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,16H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJSLKKRRNJBNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194752 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B5852437.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)

![2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime](/img/structure/B5852482.png)

![methyl 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5852488.png)

![4,5-dimethoxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5852501.png)

![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)